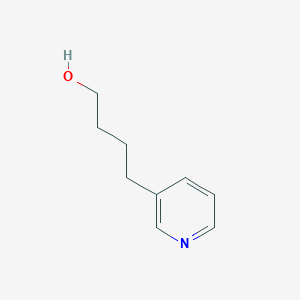![molecular formula C12H13ClFNO2 B2877150 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide CAS No. 2411265-05-7](/img/structure/B2877150.png)
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide, also known as JNJ-1661010, is a novel selective serotonin reuptake inhibitor (SSRI) developed for the treatment of major depressive disorder (MDD). This compound is a potent and highly selective inhibitor of the serotonin transporter (SERT) with a unique mechanism of action.
Mecanismo De Acción
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide selectively inhibits the reuptake of serotonin by the SERT, leading to an increase in extracellular serotonin levels in the brain. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been shown to increase extracellular serotonin levels in the brain, leading to enhanced serotonin signaling. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide. 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its favorable side effect profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the SERT, which allows for the specific manipulation of serotonin signaling. It also has a favorable side effect profile, which minimizes confounding effects in behavioral experiments.
However, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in chronic dosing experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Direcciones Futuras
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several potential future directions for research. One area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in the treatment of other psychiatric disorders, such as anxiety disorders or obsessive-compulsive disorder. Another area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in combination with other medications, such as mood stabilizers or antipsychotics.
Conclusion:
In conclusion, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide is a novel selective serotonin reuptake inhibitor with a unique mechanism of action. It has shown promising results in the treatment of MDD and has several potential future directions for research. Its highly selective inhibition of the SERT and favorable side effect profile make it a promising candidate for further study in the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide involves the reaction of 3-(4-fluorophenyl)-3-hydroxycyclobutanone with 2-chloroacetamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been extensively studied for its potential use in the treatment of MDD. Preclinical studies have demonstrated its efficacy in reducing depressive-like behaviors in animal models of depression. Clinical trials have also shown promising results, with 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide demonstrating significant improvement in depressive symptoms compared to placebo.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-12(17,6-10)8-1-3-9(14)4-2-8/h1-4,10,17H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJINUAVAFIODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

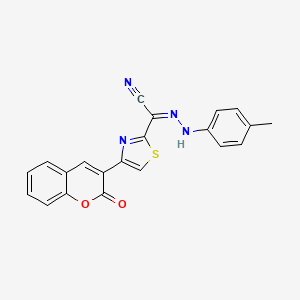
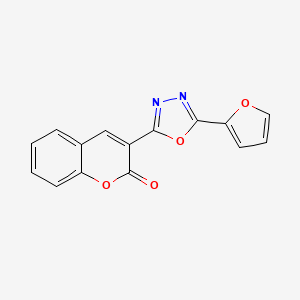
![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)
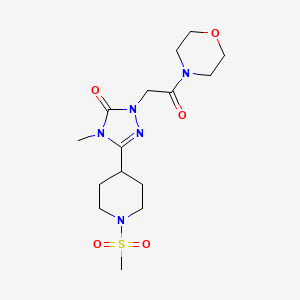
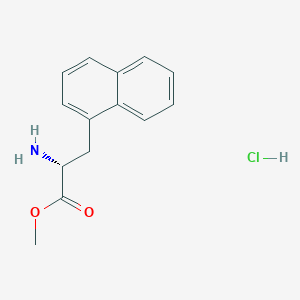


![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)
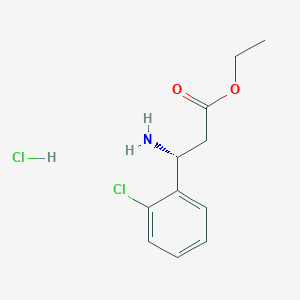
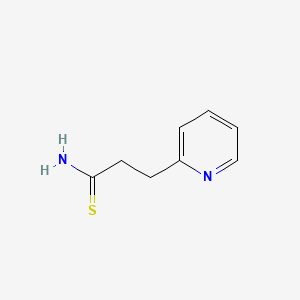
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
